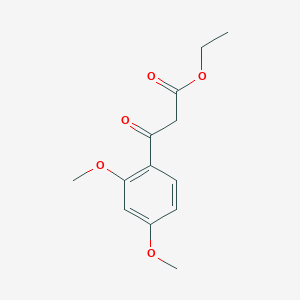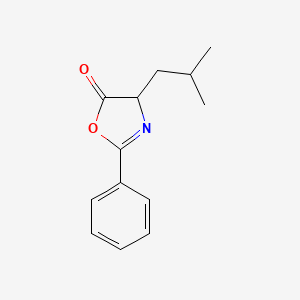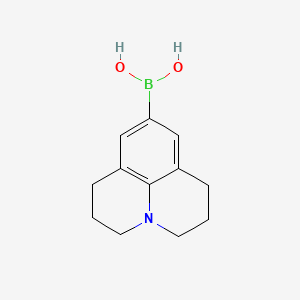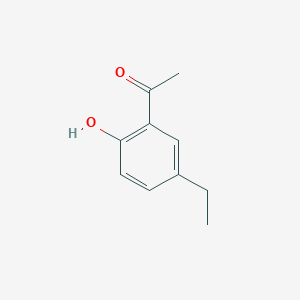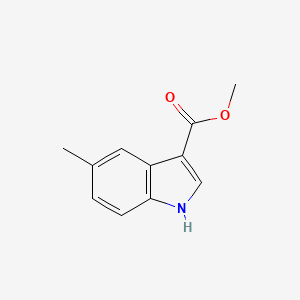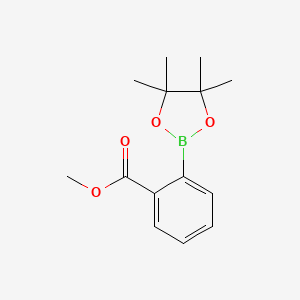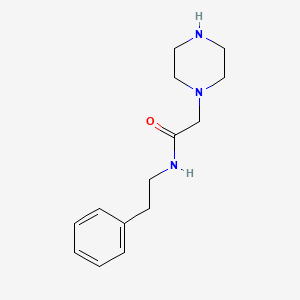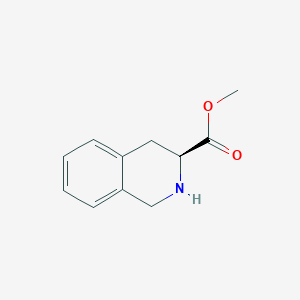
4-(1,3-噁唑-5-基)苯甲腈
描述
4-(1,3-Oxazol-5-yl)benzonitrile, also known as 5-Oxazolylbenzonitrile or 5-Oxazolyl-benzonitrile, is an organic compound with the molecular formula C8H5NO2. It is a colorless solid that is soluble in organic solvents. This compound is of interest to scientists due to its potential applications in various scientific research fields, such as medicinal chemistry, organic synthesis, and chemical biology.
科学研究应用
抗菌活性
包括“4-(1,3-噁唑-5-基)苯甲腈”在内的噁唑衍生物因其抗菌特性而受到研究。 这些化合物在对抗各种细菌菌株方面显示出潜力,使其在开发新型抗生素方面具有价值 .
抗癌特性
噁唑衍生物的结构与抗癌活性相关。 研究人员正在探索“4-(1,3-噁唑-5-基)苯甲腈”在癌症治疗中的潜在用途,特别是在靶向特定癌细胞系方面 .
抗结核剂
结核病仍然是全球性的健康挑战,噁唑衍生物因其抗结核作用而受到研究。 “4-(1,3-噁唑-5-基)苯甲腈”可能为结核病治疗提供新的途径 .
抗炎和镇痛作用
已知噁唑核具有抗炎和镇痛作用。 这使得“4-(1,3-噁唑-5-基)苯甲腈”成为开发新型抗炎药物的关注化合物 .
抗糖尿病活性
噁唑衍生物与抗糖尿病活性相关。 “4-(1,3-噁唑-5-基)苯甲腈”可能是合成旨在控制糖尿病药物的关键分子 .
抗肥胖应用
随着肥胖成为主要的健康问题,研究人员正在研究“4-(1,3-噁唑-5-基)苯甲腈”等噁唑衍生物的潜在抗肥胖作用。 这些化合物可能导致新的体重管理治疗方法 .
作用机制
Target of Action
Oxazole derivatives, which include 4-(1,3-oxazol-5-yl)benzonitrile, have been found to exhibit a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Mode of Action
Oxazole derivatives are known to interact with various enzymes and receptors in biological systems through numerous non-covalent interactions . This interaction leads to changes in the biological responses of these systems .
Biochemical Pathways
Oxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It has been found that some oxazole derivatives show effective inhibition of biofilm growth , suggesting that 4-(1,3-Oxazol-5-yl)benzonitrile may have similar effects.
生化分析
Biochemical Properties
4-(1,3-Oxazol-5-yl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. Additionally, 4-(1,3-Oxazol-5-yl)benzonitrile can interact with nucleic acids, influencing gene expression and cellular processes .
Cellular Effects
The effects of 4-(1,3-Oxazol-5-yl)benzonitrile on various types of cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. In cancer cells, 4-(1,3-Oxazol-5-yl)benzonitrile has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth .
Molecular Mechanism
At the molecular level, 4-(1,3-Oxazol-5-yl)benzonitrile exerts its effects through several mechanisms. It can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways. The compound also interacts with transcription factors, influencing gene expression. Additionally, 4-(1,3-Oxazol-5-yl)benzonitrile can modulate the activity of signaling molecules, such as kinases and phosphatases, thereby affecting cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1,3-Oxazol-5-yl)benzonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(1,3-Oxazol-5-yl)benzonitrile is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 4-(1,3-Oxazol-5-yl)benzonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. At very high doses, 4-(1,3-Oxazol-5-yl)benzonitrile can exhibit toxic or adverse effects, such as cytotoxicity and organ damage .
Metabolic Pathways
4-(1,3-Oxazol-5-yl)benzonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. Additionally, 4-(1,3-Oxazol-5-yl)benzonitrile can affect the activity of transporters and other proteins involved in metabolic processes .
Transport and Distribution
Within cells and tissues, 4-(1,3-Oxazol-5-yl)benzonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution within cells can affect its biological activity, as it may concentrate in specific cellular compartments or organelles .
Subcellular Localization
The subcellular localization of 4-(1,3-Oxazol-5-yl)benzonitrile is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects. For example, 4-(1,3-Oxazol-5-yl)benzonitrile may localize to the nucleus, where it can interact with transcription factors and influence gene expression .
属性
IUPAC Name |
4-(1,3-oxazol-5-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMCNLOQTURTHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380448 | |
| Record name | 4-(1,3-Oxazol-5-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87150-13-8 | |
| Record name | 4-(1,3-Oxazol-5-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



